molecular formula C16H24O9 B1222388 8-Epideoxyloganic acid CAS No. 88668-99-9

8-Epideoxyloganic acid

Cat. No. B1222388
CAS RN: 88668-99-9
M. Wt: 360.36 g/mol
InChI Key: DSXFHNSGLYXPNG-PKUPRILXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Epideoxyloganic acid, also known as 7-Deoxy-8-epiloganic acid, is an iridoid glucoside that can be found in Incarvillea delavayi . It exhibits weak antinociceptive activity .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Applications

  • Summary of Application: 8-Epideoxyloganic acid (DLA) has been studied for its effects on oxidative stress and inflammation. It has been tested in both LPS-stimulated macrophages and mice with carrageenan-induced inflammation .
  • Methods of Application: DLA was administered to both LPS-stimulated macrophages and mice with carrageenan-induced inflammation. The effects were then observed and measured .
  • Results: DLA decreased oxidative stress through the up-regulation of heme oxygenase-1 (HO-1) via the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the suppression of reactive oxygen species (ROS) and nitric oxide generation (NO). In addition, DLA inhibited the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, resulting in a decreased production of the proinflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) and -6 (IL-6), as well as of monocyte chemoattractant protein-1 (MCP-1) .

Analgesic and Haemostatic Applications

  • Summary of Application: 8-Epideoxyloganic acid has been found to have significant analgesic and haemostatic activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Both low and high doses of 8-Epideoxyloganic acid have been found to have significant analgesic and haemostatic activities .

Biological Evaluation

  • Summary of Application: 8-Epideoxyloganic acid has been used in the biological evaluation of different extracts of aerial parts of Nepeta deflersiana .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

8-Epideoxyloganic acid is considered toxic. It contains a pharmaceutically active ingredient and handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXFHNSGLYXPNG-PKUPRILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347495
Record name 8-Epideoxyloganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Epideoxyloganic acid

CAS RN

88668-99-9
Record name 8-Epideoxyloganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Epideoxyloganic acid
Reactant of Route 2
8-Epideoxyloganic acid
Reactant of Route 3
8-Epideoxyloganic acid
Reactant of Route 4
8-Epideoxyloganic acid
Reactant of Route 5
8-Epideoxyloganic acid
Reactant of Route 6
8-Epideoxyloganic acid

Citations

For This Compound
88
Citations
M Nakamura, K Kido, J Kinjo, T Nohara - Phytochemistry, 2000 - Elsevier
… extract, as well as its constituents, 8-epideoxyloganic acid and delavayine A, were evaluated in … Furthermore, orally administered 8-epideoxyloganic acid showed weak antinociceptive …
Number of citations: 54 www.sciencedirect.com
F MURAI, M TAGAWA, S DAMTOFT… - Chemical and …, 1984 - jstage.jst.go.jp
… Therefore, the absolute configuration of 8-epideoxyloganic acid (6) from Boschniakia rossica HULT. was further confirmed to be 8R-cis, 01's.” As the aglucones (10a) and (Ila) have …
Number of citations: 52 www.jstage.jst.go.jp
RE Krull, FR Stermitz, H Franzyk, SR Jensen - Phytochemistry, 1998 - Elsevier
… In the same plant, 8-epideoxyloganic acid was not … group), while 8-epideoxyloganic acid was incorporated into penstemoside (… and 8-epideoxyloganic acid were found in the same plant. …
Number of citations: 21 www.sciencedirect.com
M Tagawa, F Murai - Planta medica, 1983 - thieme-connect.com
… coside (1) is identical neither with that of 7-deoxyloganic acid nor with that of 8 epideoxyloganic acid. The absolute structure of the compound (1) was determined as follows: …
Number of citations: 12 www.thieme-connect.com
LC Lin, YC Shen, YH Wang, KT Liou… - Journal of pharmacy …, 2006 - Wiley Online Library
… caerulescens and two iridoid glucosides (boschnaloside and 8-epideoxyloganic acid) from B. rossica could prevent ROS production and ß2-integrin upregulation in activated human …
Number of citations: 57 onlinelibrary.wiley.com
LC Lin, KT Chen - The Chinese Pharmaceutical Journal, 2004 - airitilibrary.com
… include two phenylpropanoid glycosides [rossicaside B (1) and rossicaside A (3)], triandrin (4), boschniakinic acid (5),two iridoid glucosides [boschnaloside(6), 8-epideoxyloganic acid (7…
Number of citations: 18 www.airitilibrary.com
H Demuth, SR Jensen, BJ Nielsen - Phytochemistry, 1989 - Elsevier
… Asystasiosides A–D are 1-β-glucopyranosyl esters of the four iridoids 8-epideoxyloganic acid, 7-deoxygardoside, 10-deoxygeniposidic acid and geniposidic acid, respectively. …
Number of citations: 35 www.sciencedirect.com
SL Shyaula, MI Choudhary, MD Manandhar - Moscow University …, 2013 - Springer
… 8 Epideoxyloganic acid (3) is iri doid belonging to the subclass of terpenoidal metabo lites. Megastigmanes like citroside B (4) and roseoside (5) form a norisoprenoid class of …
Number of citations: 4 link.springer.com
FU MURAI, M TAGAWA, S DAMToET, SR JENSEN… - Carbon - researchgate.net
… Therefore, the absolute configuration of 8-epideoxyloganic acid (6) from Boschniakia rossica HULT. was further confirmed to be 8R-cis, cis." As the aglucones (10a) and (11a) have …
Number of citations: 2 www.researchgate.net
SL Shyaula, MI Choudhary… - … университета. Серия 2 …, 2013 - cyberleninka.ru
… 8-Epideoxyloganic acid (3) is iridoid belonging to the subclass of terpenoidal metabolites. Megastigmanes like citroside B (4) and roseoside (5) form a noriso-prenoid class of …
Number of citations: 2 cyberleninka.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.